molecular formula C20H22N2O6 B2482759 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide CAS No. 1396884-63-1

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide

Cat. No. B2482759
CAS RN: 1396884-63-1
M. Wt: 386.404
InChI Key: VDXPLXHFKGVGEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide involves several key steps, including condensation reactions, and may involve the use of catalysts for specific reactions. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides shows a method where isocyanides, benzoylformic acid, and semicarbazones are reacted to yield complex organic structures through Ugi reactions (Sañudo et al., 2006).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of complex organic compounds. For example, the crystal structure of di[3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentan-3-yl] oxalate provides insights into the molecular arrangement and the spatial orientation of functional groups (Collins et al., 1996).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are diverse, involving mechanisms such as chemiluminescence and specific molecular rearrangements. The study on the synthesis of 3-ethoxy-4,4-diisopropyl-1,2-dioxetanes indicates chemiluminescent properties through low-temperature singlet oxygenation reactions (Matsumoto et al., 1999).

Scientific Research Applications

Role in Orexin Receptor Mechanisms and Binge Eating

Research explores the role of orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse, implicating a significant role for OX1R mechanisms in binge eating (BE). The study examines compounds with selective antagonism at OX1R, suggesting potential novel pharmacological treatments for BE and other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Chemical Transformations

The synthesis of cyclic hydroxamic acids and lactams, through catalytic hydrogenations, unveils pathways for the formation of compounds with a 2,3‐dioxo‐1,4‐benzoxazine skeleton. These compounds are derivatives of naturally occurring cyclic hydroxamic acids DIBOA and DIMBOA from Gramineae, highlighting their potential in chemical and pharmaceutical research (Hartenstein & Sicker, 1993).

Novel Selenium-containing Vitamin E Analogues

Research on the synthesis of novel selenium-containing vitamin E analogues through intramolecular homolytic substitution at selenium suggests the potential of these compounds in mimicking the antioxidant activity of vitamin E, offering insights into their therapeutic applications (Al-Maharik et al., 2001).

Variation of DIMBOA and Related Compounds in Maize

A study reporting the variation of 1,4-benzoxazin-3-one derivatives in maize with plant age provides insights into the biosynthesis and concentration of these compounds, which play a crucial role in the plant's resistance to aphids. This research contributes to our understanding of natural plant defense mechanisms and their potential applications in agriculture (Cambier et al., 2000).

Multitarget 1,4-Dioxane Compounds for Neurological Disorders

A study on 1,4-dioxane compounds reveals multitarget compounds with suitable combinations of dopaminergic and serotoninergic profiles, suggesting their potential in the treatment of Parkinson's disease or schizophrenia. This research highlights the therapeutic potential of designing multitarget compounds for neurological disorders (Del Bello et al., 2019).

Future Directions

Further optimization of similar compounds may lead to more active analogs and a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-20(25,10-13-3-6-15(26-2)7-4-13)11-21-18(23)19(24)22-14-5-8-16-17(9-14)28-12-27-16/h3-9,25H,10-12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXPLXHFKGVGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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